molecular formula C18H14FN5OS B2363518 N-(4-fluorofenil)-2-(1-metil-[1,2,4]triazolo[4,3-a]quinoxalin-4-iltio)acetamida CAS No. 1358802-48-8

N-(4-fluorofenil)-2-(1-metil-[1,2,4]triazolo[4,3-a]quinoxalin-4-iltio)acetamida

Número de catálogo: B2363518
Número CAS: 1358802-48-8
Peso molecular: 367.4
Clave InChI: AJSHAQRHNZHODS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H14FN5OS and its molecular weight is 367.4. The purity is usually 95%.
BenchChem offers high-quality 2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorophenyl)acetamide typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the triazoloquinoxaline core followed by the introduction of the fluorophenyl acetamide moiety. Various characterization techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Anticonvulsant Properties

Research has indicated that derivatives of triazoloquinoxaline exhibit significant anticonvulsant activity. In studies involving metrazol-induced convulsions in animal models, certain derivatives demonstrated efficacy comparable to standard anticonvulsants. Specifically, compounds derived from the triazoloquinoxaline scaffold have shown promise in reducing seizure frequency and severity .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A series of related compounds were tested against various cancer cell lines, revealing that some derivatives possess potent cytotoxic effects. The mechanism is believed to involve DNA intercalation and inhibition of topoisomerase II activity. For instance, certain derivatives exhibited IC50 values as low as 2.44 μM against HepG2 liver cancer cells .

Antimicrobial Effects

In addition to its anticancer properties, the compound has shown antimicrobial activity against a range of pathogens. Similar triazole derivatives have been documented to exhibit significant inhibitory effects on bacterial and fungal strains, suggesting a potential role in treating infectious diseases .

Case Studies and Research Findings

A comprehensive review of literature reveals several significant findings:

StudyFindings
Ghiaty et al. (2013)Identified novel anticonvulsant agents among synthesized triazoloquinoxaline derivatives.
El-Adl et al. (2020)Reported anticancer activities with IC50 values indicating effective cytotoxicity against multiple cancer cell lines.
Recent Studies (2023)Highlighted new derivatives as intercalative inhibitors of topoisomerase II with promising antiproliferative effects .

Actividad Biológica

The compound 2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorophenyl)acetamide represents a novel class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives , which have garnered attention for their potential biological activities, particularly in the fields of anticonvulsant , anticancer , and anti-VEGFR-2 activities. This article explores the synthesis, biological evaluation, and relevant case studies of this compound and its derivatives.

Synthesis of the Compound

The synthesis of 2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorophenyl)acetamide typically involves several steps:

  • Formation of the Triazole Ring : The initial step involves the reaction of hydrazine derivatives with appropriate carbonyl compounds to form the triazole structure.
  • Substitution Reactions : Subsequent reactions involve substitution at various positions on the quinoxaline ring to introduce functional groups such as fluorophenyl and thioether moieties.
  • Final Acetylation : The final product is obtained through acetylation of the amine group.

Anticonvulsant Activity

Research has shown that derivatives of [1,2,4]triazolo[4,3-a]quinoxaline exhibit significant anticonvulsant properties. In a study evaluating several synthesized compounds including 2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorophenyl)acetamide, it was found that some derivatives demonstrated potent activity against metrazol-induced convulsions in animal models. For instance:

  • Compounds showed varying degrees of effectiveness with some reaching an ED50 value indicating their potential as anticonvulsants .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines:

  • MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines were used to assess anti-proliferative effects. The compound exhibited IC50 values indicating significant cytotoxicity.
  • A specific derivative was noted for its ability to inhibit cell growth effectively at low concentrations (IC50 values ranging from 1.9 to 3.23 µg/mL), suggesting a promising lead for further development .

The biological activity of 2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorophenyl)acetamide is attributed to its ability to interact with biological macromolecules:

  • Intercalation with DNA : Studies indicate that triazoloquinoxaline derivatives can intercalate into DNA strands, disrupting replication and transcription processes.
  • Inhibition of Topoisomerases : Some derivatives have shown inhibitory effects on topoisomerase II enzymes which are crucial for DNA unwinding during replication .

Recent Studies

Recent research has focused on synthesizing new derivatives with enhanced biological activity:

  • A study conducted in 2023 highlighted new [1,2,4]triazolo[4,3-a]quinoxaline derivatives that exhibited potent anti-VEGFR-2 activity. These compounds were specifically designed to target tumor angiogenesis by inhibiting vascular endothelial growth factor receptor signaling pathways .

Comparative Analysis

A comparative analysis of various triazoloquinoxaline compounds revealed that modifications at specific positions significantly influenced their biological activity:

CompoundCell Line TestedIC50 (µM)Activity Type
Compound AMCF-72.44Anticancer
Compound BHepG26.29Anticancer
Compound CVero>10Cytotoxicity

Propiedades

IUPAC Name

N-(4-fluorophenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5OS/c1-11-22-23-17-18(21-14-4-2-3-5-15(14)24(11)17)26-10-16(25)20-13-8-6-12(19)7-9-13/h2-9H,10H2,1H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSHAQRHNZHODS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.